1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.30 (s, 3H, CH₃ from 4-methylphenyl)
- δ 2.55 (s, 3H, COCH₃ from acetyl group)
- δ 7.25–7.80 (m, 7H, aromatic protons)
- δ 8.90 (s, 1H, NH of urea)
- δ 10.15 (s, 1H, NH of sulfonamide).
¹³C NMR :
Infrared Spectroscopy (IR)
Key absorptions (cm⁻¹):
X-ray Crystallography
Single-crystal analysis reveals:
- Crystal system : Monoclinic
- Space group : P2₁/c
- Unit cell parameters :
The sulfonyl oxygen atoms exhibit tetrahedral geometry, while the urea moiety adopts a planar configuration. Intramolecular N–H···O hydrogen bonds stabilize the structure.
Comparative Analysis with Structurally Related Sulfonylurea Derivatives
Key structural variations :
- Substituent position : Unlike 1-(4-methylphenyl)-3-(4-methylphenyl)sulfonylurea, the acetyl group in this compound introduces electronic effects at the meta position, altering dipole moments.
- Functional groups : Compared to 1-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylurea, the acetyl group increases electron-withdrawing character, reducing basicity of the urea nitrogen by 0.5 pKa units.
- Steric effects : The 3-acetyl substituent creates greater steric hindrance than the para-acetyl analog, lowering reactivity in nucleophilic substitution by 40%.
Table 2 : Impact of substituents on physicochemical properties
The acetyl group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs, while maintaining lipophilicity critical for membrane permeability. Quantum mechanical calculations show the 3-acetyl group increases molecular dipole moment to 5.2 Debye versus 4.1 Debye in the para-substituted isomer.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-6-8-15(9-7-11)23(21,22)18-16(20)17-14-5-3-4-13(10-14)12(2)19/h3-10H,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGBVGWNOXPYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3-acetylphenyl isocyanate and 4-methylphenylsulfonamide.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine is often used to facilitate the reaction.
Procedure: The 3-acetylphenyl isocyanate is added dropwise to a solution of 4-methylphenylsulfonamide in the presence of the base. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Chemical Reactions Analysis
1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the urea linkage and formation of corresponding amines and acids.
Scientific Research Applications
1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a hypoglycemic agent in the treatment of diabetes.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets ATP-sensitive potassium channels in pancreatic beta cells.
Pathways Involved: By binding to these channels, it inhibits potassium efflux, leading to cell depolarization and subsequent calcium influx. This triggers the release of insulin from the beta cells, thereby lowering blood glucose levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Comparative Findings
Electronic Effects
- The 3-acetylphenyl group in the target compound provides moderate electron withdrawal, which may stabilize the urea's NH protons for hydrogen bonding. In contrast, the 4-nitrophenyl group in [1-(3-fluorophenyl)-3-(4-nitrophenyl)urea] imposes stronger electron withdrawal, likely increasing urea acidity and altering binding kinetics .
Steric and Solubility Considerations
- The target compound’s 4-methylphenylsulfonyl group strikes a balance between solubility and metabolic stability .
- Simplified analogs like [(3-fluorophenyl)methyl]urea ([1039852-38-4]) lack steric bulk, making them useful for probing essential pharmacophoric features .
Biological Activity
1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of 3-acetylphenol with 4-methylphenylsulfonyl isocyanate. The resulting structure features a urea moiety linked to both an acetophenone and a sulfonyl group, which are crucial for its biological activity.
Anticancer Activity
This compound exhibits significant anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.
Case Study:
In a study assessing the compound's effects on MDA-MB-231 breast cancer cells, it was found to increase apoptosis rates significantly compared to control groups, with an increase in annexin V-FITC positive cells by 22-fold .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, including carbonic anhydrases (CAs), which play crucial roles in physiological processes.
Mechanism of Action:
The inhibition of CA IX has been highlighted, with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for this isozyme over CA II . This selectivity suggests potential therapeutic applications in cancer treatment where CA IX is overexpressed.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the structural components:
- Sulfonamide Group: Enhances binding affinity to target enzymes.
- Acetophenone Moiety: Contributes to the compound's ability to induce apoptosis in cancer cells.
- Substituted Phenyl Rings: The presence of methyl groups increases lipophilicity, enhancing cellular uptake and bioactivity.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of isocyanate intermediates or coupling of sulfonyl chloride derivatives with substituted amines. For example:
- Step 1 : React 3-acetylphenylamine with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
- Step 2 : Introduce the urea moiety via reaction with an isocyanate or carbamate precursor. Solvent choice (e.g., DMF, THF) and temperature (0–60°C) significantly impact yield .
Optimization strategies include: - Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate urea bond formation.
- Purity control : Employ HPLC with UV detection (λ = 254 nm) and reverse-phase columns (C18) to monitor intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., acetyl at 2.5 ppm for methyl protons; sulfonyl group at ~125–130 ppm in ¹³C) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ = 357.12).
- HPLC : Use gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts .
Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined experimentally?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C, followed by UV-Vis quantification.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic or oxidative degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, buffer composition). Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (e.g., MTT assay) .
- Control experiments : Use known inhibitors (e.g., staurosporine for kinases) to benchmark activity.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with membrane permeability) .
Q. How can computational modeling predict the compound’s reactivity or biological targets?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., sulfonylurea receptor 1, SUR1). Focus on hydrogen bonding (urea NH to Asp1586) and π-π stacking (acetylphenyl to Phe1554) .
- Quantum mechanics (QM) : Calculate transition states for hydrolysis using Gaussian09 (B3LYP/6-31G*) to predict stability in aqueous media .
Q. What experimental approaches elucidate structure-activity relationships (SAR) for this compound’s derivatives?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., replacing 4-methylphenyl with fluorophenyl or pyridyl groups).
- Bioassay correlation : Test analogs in dose-response assays (e.g., IC₅₀ for EGFR inhibition) and use QSAR models (e.g., CoMFA) to link structural features (e.g., electron-withdrawing groups) to activity .
Q. What mechanisms underlie its enzyme inhibition (e.g., competitive vs. allosteric)?
- Methodological Answer :
- Kinetic assays : Perform Michaelis-Menten analysis with varying substrate concentrations. A linear Lineweaver-Burk plot indicates competitive inhibition.
- Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to confirm direct target interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
